
(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride
説明
(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride (CAS# 1803596-17-9) is a useful research chemical . It has a molecular formula of C11H19ClN2 .
Molecular Structure Analysis
The molecular structure of (3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride consists of 11 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride include a molecular weight of 214.73 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Fluorescent Probe for Hydrazine Detection
Zhu et al. (2019) developed a fluorescent probe for detecting hydrazine in biological and water samples. They utilized dicyanoisophorone as the fluorescent group, offering a large Stokes shift and a low detection limit. This probe, suitable for environmental water systems, also allows fluorescence imaging in biological samples like HeLa cells and zebrafish, demonstrating its applicability in various scientific settings (Zhu et al., 2019).
Synthesis of Pyrazole Derivatives
Wang and Qin (2004) explored solventless synthesis methods to create pyrazole derivatives. Their approach involved reacting diketone and hydrazine, yielding high yields of pyrazole derivatives. This method is significant for pharmaceutical manufacturing, as pyrazole compounds are key intermediates in creating various biologically active compounds (Wang & Qin, 2004).
Antimicrobial and Anticancer Activities
El-Sawy et al. (2013) synthesized a series of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including interactions with hydrazine derivatives. These compounds exhibited significant antimicrobial activity and in vitro cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (El-Sawy et al., 2013).
NMR and Crystallographic Study
Kumar et al. (1995) conducted an NMR and crystallographic study to determine the structure of compounds produced from the reaction of arylhydrazines with dehydroacetic acid. This research provides insights into the chemical properties and potential applications of these compounds in various scientific fields (Kumar et al., 1995).
特性
IUPAC Name |
(3-methyl-1-phenylbutan-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-9(2)11(13-12)8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPFXPXALUFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1430652.png)
![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)
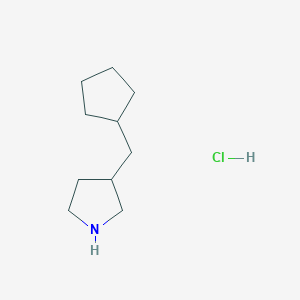
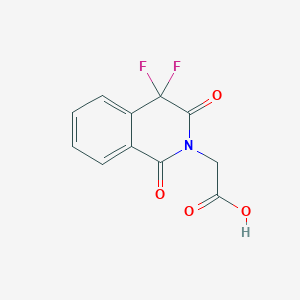

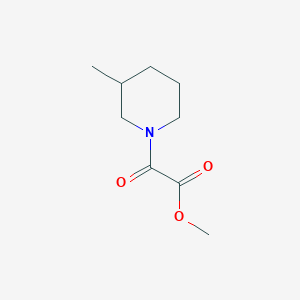
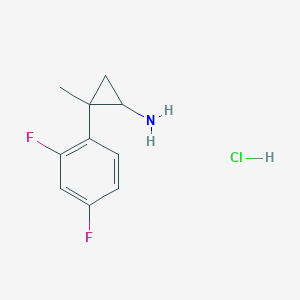


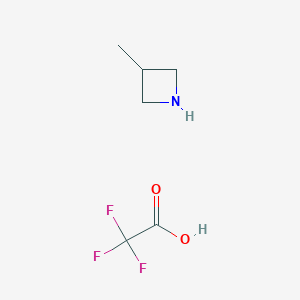

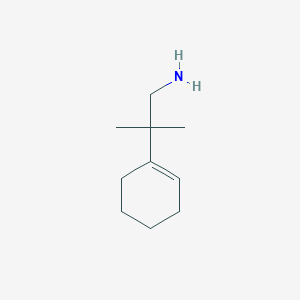
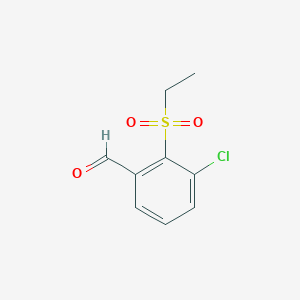
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)